5-(2-Pyridyl)-1H-pyrrole-3-methanol
Description
5-(2-Pyridyl)-1H-pyrrole-3-methanol is a heterocyclic compound featuring a pyrrole core substituted at position 5 with a 2-pyridyl group and at position 3 with a hydroxymethyl (-CH2OH) moiety. This structure combines the aromaticity of pyrrole with the electron-withdrawing pyridyl group, which may influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(5-pyridin-2-yl-1H-pyrrol-3-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c13-7-8-5-10(12-6-8)9-3-1-2-4-11-9/h1-6,12-13H,7H2 |
InChI Key |
ZJXBYEZKCBAZGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparisons:
- Solubility: The hydroxymethyl group in this compound likely improves aqueous solubility compared to methoxy or ester-containing analogs (e.g., and ) .
- Biological Activity : Fluorophenyl-substituted pyrroles (e.g., ) may exhibit stronger antimicrobial activity due to fluorine’s lipophilicity, whereas pyridyl-substituted derivatives could target metal-binding proteins .
- Synthetic Flexibility : Thiophene-based compounds () allow for diverse functionalization via ester/amine groups, whereas the fused pyrrolopyridine system () offers rigidity for π-stacking interactions .
Research Findings and Data Gaps
- Synthesis: No direct synthesis route for this compound is described in the evidence. However, methods for analogous compounds (e.g., cyclocondensation of amines with ketones or malononitrile, as in ) may be adaptable .
- Thermochemical Data : Becke’s density-functional theory () could model its thermochemical properties, but experimental validation is lacking.
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